N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride
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Overview
Description
N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromoallyl group enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride typically involves the reaction of thiazolidine-4-carboxamide with 2-bromoallyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoallyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as acetonitrile or dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazolidine derivatives.
Oxidation: Formation of thiazolidine sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Scientific Research Applications
N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride involves its interaction with biological targets through its reactive bromoallyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The thiazolidine ring may also interact with specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs like pioglitazone and rosiglitazone.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug and its role in peptide synthesis.
2-Bromoallyl derivatives:
Uniqueness
N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride is unique due to the combination of the bromoallyl group and the thiazolidine ring, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12BrClN2OS |
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Molecular Weight |
287.61 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)-1,3-thiazolidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H11BrN2OS.ClH/c1-5(8)2-9-7(11)6-3-12-4-10-6;/h6,10H,1-4H2,(H,9,11);1H |
InChI Key |
IXXQUUBVKFHZKH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1CSCN1)Br.Cl |
Origin of Product |
United States |
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